



# Application Notes and Protocols for UNC2025, a Dual MERTK/FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**UNC2025** is a potent and orally bioavailable small molecule inhibitor targeting both MERTK (MER proto-oncogene, tyrosine kinase) and FLT3 (FMS-like tyrosine kinase 3).[1][2][3] Abnormal activation of MERTK and FLT3 receptor tyrosine kinases is implicated in the oncogenesis of various malignancies, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC).[4][5][6] **UNC2025** has demonstrated efficacy in inhibiting downstream signaling pathways, inducing apoptosis, and reducing colony formation in cancer cell lines, making it a valuable tool for cancer research and drug development.[1][4][6][7]

This document provides detailed protocols for cell-based assays to evaluate the activity of **UNC2025**, along with its inhibitory concentrations in various cell lines and a diagram of the targeted signaling pathway.

# **Quantitative Data Summary**

The inhibitory activity of **UNC2025** has been characterized in both enzymatic and cell-based assays across a range of cancer cell lines. The following tables summarize the key quantitative data for **UNC2025**.

Table 1: In Vitro Kinase Inhibitory Activity of UNC2025



| Target Kinase | IC50 (nM) | Assay Type                     |  |
|---------------|-----------|--------------------------------|--|
| MER           | 0.74      | Cell-free                      |  |
| FLT3          | 0.8       | Cell-free                      |  |
| AXL           | 122       | Cell-based (chimeric receptor) |  |
| TYRO3         | 301       | Cell-based (chimeric receptor) |  |

Data sourced from multiple studies.[1][4][5]

Table 2: Cellular Activity of UNC2025 in Cancer Cell Lines

| Cell Line            | Cancer Type                                           | Assay                                | IC50 (nM) | Incubation<br>Time |
|----------------------|-------------------------------------------------------|--------------------------------------|-----------|--------------------|
| 697                  | B-cell Acute<br>Lymphoblastic<br>Leukemia (B-<br>ALL) | MERTK Phosphorylation Inhibition     | 2.7       | 1 hour             |
| Molm-14              | Acute Myeloid<br>Leukemia (AML)                       | FLT3 Phosphorylation Inhibition      | 14        | 1 hour             |
| A549                 | Non-Small Cell<br>Lung Cancer<br>(NSCLC)              | Colony<br>Formation<br>Inhibition    | 50 - 300  | 2 weeks            |
| 32D (EGFR-Mer)       | Murine Myeloid                                        | MERTK Phosphorylation Inhibition     | 2.7       | 1 hour             |
| 32D (EGFR-AxI)       | Murine Myeloid                                        | AXL<br>Phosphorylation<br>Inhibition | 122       | 1 hour             |
| 32D (EGFR-<br>Tyro3) | Murine Myeloid                                        | TYRO3 Phosphorylation Inhibition     | 301       | 1 hour             |



Data compiled from various sources.[1][3][4][5]

# **Signaling Pathway**

**UNC2025** primarily targets the MERTK and FLT3 receptor tyrosine kinases. Inhibition of these receptors blocks downstream signaling pathways crucial for cancer cell survival and proliferation, such as the AKT, ERK1/2, and STAT6 pathways.[1][3][6]



Click to download full resolution via product page

UNC2025 inhibits MERTK/FLT3 signaling.



## **Experimental Protocols**

The following are detailed protocols for common cell-based assays to assess the efficacy of **UNC2025**.

### **MERTK/FLT3 Phosphorylation Inhibition Assay**

This assay determines the ability of **UNC2025** to inhibit the phosphorylation of MERTK and FLT3 in whole cells.

#### Materials:

- Cell Lines: 697 (B-ALL, MERTK-expressing) or Molm-14 (AML, FLT3-ITD positive) cells.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- UNC2025: Prepare a stock solution in DMSO (e.g., 10 mM) and make serial dilutions in culture medium.
- Pervanadate Solution: Freshly prepare by mixing equal volumes of 20 mM sodium orthovanadate and 0.3% hydrogen peroxide.
- Lysis Buffer: M-PER Mammalian Protein Extraction Reagent or similar, supplemented with protease and phosphatase inhibitors.
- Antibodies: Primary antibodies against phospho-MERTK, total MERTK, phospho-FLT3, and total FLT3. Secondary antibodies conjugated to HRP.
- Western Blotting reagents and equipment.

#### Protocol:

- Cell Culture: Culture 697 or Molm-14 cells to a density of 1 x 10<sup>6</sup> cells/mL.
- Treatment: Seed cells in 6-well plates and treat with varying concentrations of UNC2025
   (e.g., 0-100 nM) for 1 hour at 37°C.[1][4] Include a vehicle control (DMSO).

### Methodological & Application





- Phosphatase Inhibition: Add pervanadate solution to a final concentration of 120 μM and incubate for 3-5 minutes to stabilize phosphorylated proteins.[4][5]
- Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- · Western Blotting:
  - Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
  - Transfer proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).[5]
   Normalize the phosphorylated protein levels to the total protein levels. Calculate the IC50 value by non-linear regression analysis.





Click to download full resolution via product page

Workflow for phosphorylation inhibition assay.

### **Colony Formation Assay (Soft Agar)**

This assay assesses the effect of **UNC2025** on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

#### Materials:

- Cell Line: A549 (NSCLC) or other adherent cancer cell line expressing MERTK or FLT3.
- Culture Medium: Appropriate for the chosen cell line.



- UNC2025: Prepared as described above.
- Agar: Noble Agar or similar.
- · 6-well plates.

#### Protocol:

- Bottom Agar Layer: Prepare a 0.6% agar solution in culture medium and dispense 2 mL into each well of a 6-well plate. Allow it to solidify.
- Cell-Agar Layer: Prepare a 0.35% agar solution in culture medium.[4] Resuspend cells in this solution at a density of 5,000 cells/mL. Add varying concentrations of UNC2025 (e.g., 50-300 nM) or vehicle control.[1]
- Plating: Gently overlay 1 mL of the cell-agar suspension onto the bottom agar layer.
- Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until
  colonies are visible.
- Feeding: Add 200 μL of fresh medium containing UNC2025 or vehicle to the top of the agar every 2-3 days to prevent drying.[4]
- Staining and Counting:
  - Stain the colonies with 0.005% crystal violet solution for 1 hour.
  - Wash the wells gently with water.
  - Count the number of colonies in each well using a microscope.
- Data Analysis: Express the number of colonies in treated wells as a percentage of the vehicle control.

### **Apoptosis Assay (Flow Cytometry)**

This protocol describes the detection of apoptosis induced by **UNC2025** using Annexin V and Propidium Iodide (PI) staining.



#### Materials:

- Cell Line: Any cancer cell line of interest.
- UNC2025: Prepared as described above.
- Annexin V-FITC/PI Apoptosis Detection Kit.
- · Flow Cytometer.

#### Protocol:

- Cell Treatment: Seed cells in 6-well plates and treat with UNC2025 at various concentrations for 24-48 hours. Include a vehicle control.
- Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
- Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI
  according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in
  the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis:
  - Annexin V-negative/PI-negative: Live cells.
  - Annexin V-positive/PI-negative: Early apoptotic cells.
  - Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
  - Quantify the percentage of cells in each quadrant.

# **Concluding Remarks**

The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize **UNC2025** as a tool to investigate MERTK and FLT3 signaling in cancer biology. These assays can be adapted for various cell lines and research questions to further



elucidate the therapeutic potential of targeting these kinases. Adherence to proper cell culture and experimental techniques is crucial for obtaining reliable and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Application Notes and Protocols for UNC2025, a Dual MERTK/FLT3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799184#unc2025-cell-based-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com